Cas no 124935-88-2 (N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate)

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate is a chemically synthesized amine derivative with a fumarate counterion, designed for specialized applications in pharmaceutical and organic chemistry research. Its structure features a methoxy- and methyl-substituted phenyl group alongside a phenylpropan-1-amine backbone, contributing to its potential as a bioactive intermediate. The fumarate salt enhances stability and solubility, making it suitable for formulation studies. This compound is valued for its precise molecular architecture, which may facilitate investigations into receptor interactions or metabolic pathways. Its synthesis follows stringent quality controls to ensure high purity, making it a reliable candidate for exploratory and developmental research in medicinal chemistry.
N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate structure
124935-88-2 structure
Product Name:N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate
CAS No:124935-88-2
MF:C27H37NO5
MW:455.586388349533
CID:63751
PubChem ID:45357480
Update Time:2025-06-07

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate Chemical and Physical Properties

Names and Identifiers

    • N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate
    • 2-[3-[Bis(1-methylethyl)amino]-1-phenyl-propyl]-4-methyl-methoxybenzene fumarate
    • N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine
    • 2-METHOXY-5-METHYL-N,N-BIS(1-METHYLETHYL)-&N,N-diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenyl-propylamine
    • 2-Methoxy-5-methyl-N,N-bis(1-methylethyl)--phenylbenzenepropanaminefurmarate
    • N,N-diisopropyl-3-(2-methoxyl-5-methylphenyl)-3-phenyl propyl amine
    • N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropylamine
    • N-[3-(2-Methoxy-5-methylphenyl)-3-phenylpropyl]-diisopropylamine
    • rac O-Methyl Tolterodine
    • -PHENYLBENZENEPROPANAMINE FUMARATE
    • 2-METHOXY-5-METHYL-N,N-BIS(1-METHYLETHYL)-&GAMMA
    • 2-METHOXY-5-METHYL-N,N-BIS(1-METHYLETHYL)-GAMMA-PHENYL.
    • 2-[3-[BIS(1-METHYLETHYL)AMINO]-1-PHENYL-PROPYL]-4-METHYL-METHOXYBENZENE
    • 2-METHOXY-5-METHYL-N,N-BIS(1-METHYLETHYL)-Y-PHENYLBENZENEPROPANAMINEFURMARATE
    • 2-METHOXY-5-METHYL-N,N-BIS(1-METHYLETHYL)-Y-PHENYLBENZENEPROPANAMINE FUMARATE
    • 124935-88-2
    • SCHEMBL1261695
    • 2-methoxy-5-methyl-N,N-Bis(1-methylethyl)-gamma-phenylbenzenepropanamine fuamrate
    • 2-methoxy-5-methyl-n,n'-bis(1-methylethyl)-gamma-phenylbenzenepropanamine fumarate
    • 2-methoxy-5-methyl-n,n'-bis-(1-methylethyl)-gamma-phenylbenzenepropanamine fumarate
    • but-2-enedioate; N,N-diisopropyl-3-(2-methoxy-5-methyl-phenyl)-3-phenyl-propan-1-amine
    • 1240303-69-8
    • SCHEMBL1261697
    • AKOS015961937
    • AC-570
    • 2-?Methoxy-?5-?methyl-?N,?N-?bis(1-?methylethyl)?-?Gamma-?phenyl-?benzenepropanamine (2E)?-?2-Butenedioate
    • 2-methoxy-5-methyl-n,n-bis(1-methylethyl)-gamma-phenylbenzenepropanamine fumarate
    • (2E)-but-2-enedioic acid; [3-(2-methoxy-5-methylphenyl)-3-phenylpropyl]bis(propan-2-yl)amine
    • A805319
    • (E)-but-2-enedioic acid;3-(2-methoxy-5-methylphenyl)-3-phenyl-N,N-di(propan-2-yl)propan-1-amine
    • J-005181
    • Benzenepropanamine, 2-methoxy-5-methyl-N,N-bis(1-methylethyl)-gamma-phenyl-, (2E)-2-butenedioate (1:1)
    • rac O-Methyl Tolterodine Fumarate
    • 124935-89-3
    • MDL: MFCD11101448
    • Inchi: 1S/C23H33NO.C4H4O4/c1-17(2)24(18(3)4)15-14-21(20-10-8-7-9-11-20)22-16-19(5)12-13-23(22)25-6;5-3(6)1-2-4(7)8/h7-13,16-18,21H,14-15H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
    • InChI Key: GRLOWKNORGTWSK-WLHGVMLRSA-N
    • SMILES: O(C)C1C=CC(C)=CC=1C(C1C=CC=CC=1)CCN(C(C)C)C(C)C.OC(/C=C/C(=O)O)=O

Computed Properties

  • Exact Mass: 455.26700
  • Monoisotopic Mass: 455.26717328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 8
  • Complexity: 472
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.1Ų

Experimental Properties

  • PSA: 87.07000
  • LogP: 5.35620

N,N-Diisopropyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-amine fumarate Pricemore >>

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